molecular formula C7H3F4N3O3 B8122818 2,2,2-trifluoro-N-(6-fluoro-2-nitropyridin-3-yl)acetamide

2,2,2-trifluoro-N-(6-fluoro-2-nitropyridin-3-yl)acetamide

Cat. No.: B8122818
M. Wt: 253.11 g/mol
InChI Key: OLLXRLFUKRTWOX-UHFFFAOYSA-N
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Description

2,2,2-Trifluoro-N-(6-fluoro-2-nitropyridin-3-yl)acetamide is a chemical compound characterized by its trifluoromethyl group and nitro-substituted pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,2,2-trifluoro-N-(6-fluoro-2-nitropyridin-3-yl)acetamide typically involves the following steps:

  • Nitration: The starting material, 2,6-difluoropyridine, undergoes nitration to introduce the nitro group at the 2-position, forming 6-fluoro-2-nitropyridine.

  • Trifluoroacetylation: The nitro-substituted pyridine is then treated with trifluoroacetic anhydride to introduce the trifluoroacetamide group, resulting in the final product.

Industrial Production Methods: In an industrial setting, the synthesis may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled temperature and pressure conditions can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: 2,2,2-Trifluoro-N-(6-fluoro-2-nitropyridin-3-yl)acetamide can undergo various chemical reactions, including:

  • Oxidation: The nitro group can be further oxidized to form a nitrate ester.

  • Reduction: The nitro group can be reduced to an amine group, resulting in a different compound.

  • Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Typical reducing agents include iron (Fe) and hydrogen gas (H2).

  • Substitution: Nucleophiles such as amines and alcohols can be used in substitution reactions.

Major Products Formed:

  • Oxidation: Formation of nitrate esters.

  • Reduction: Formation of amines.

  • Substitution: Formation of various substituted pyridines.

Scientific Research Applications

2,2,2-Trifluoro-N-(6-fluoro-2-nitropyridin-3-yl)acetamide has several scientific research applications:

  • Chemistry: It can be used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.

  • Biology: The compound may serve as a probe in biological studies to understand the interaction of trifluoromethyl groups with biological molecules.

  • Industry: Use in the production of advanced materials and polymers.

Mechanism of Action

The mechanism by which 2,2,2-trifluoro-N-(6-fluoro-2-nitropyridin-3-yl)acetamide exerts its effects involves its interaction with molecular targets and pathways. The trifluoromethyl group can influence the binding affinity and selectivity of the compound towards specific enzymes or receptors. The nitro group can participate in redox reactions, affecting the biological activity of the compound.

Comparison with Similar Compounds

  • 2,2,2-Trifluoro-N-(2-nitropyridin-3-yl)acetamide: Similar structure but lacks the fluorine at the 6-position.

  • 2,2,2-Trifluoro-N-(6-fluoro-3-nitropyridin-2-yl)acetamide: Similar structure but with a different position of the nitro group.

Uniqueness: 2,2,2-Trifluoro-N-(6-fluoro-2-nitropyridin-3-yl)acetamide is unique due to the presence of both trifluoromethyl and nitro groups on the pyridine ring, which can significantly influence its chemical and biological properties.

This compound's versatility and potential applications make it a valuable subject of study in various scientific disciplines. Further research and development could unlock new possibilities in chemistry, biology, medicine, and industry.

Properties

IUPAC Name

2,2,2-trifluoro-N-(6-fluoro-2-nitropyridin-3-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3F4N3O3/c8-4-2-1-3(5(13-4)14(16)17)12-6(15)7(9,10)11/h1-2H,(H,12,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLLXRLFUKRTWOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1NC(=O)C(F)(F)F)[N+](=O)[O-])F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3F4N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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